![molecular formula C21H21N3O3 B2930309 N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(1-phenylethyl)oxalamide CAS No. 898435-84-2](/img/structure/B2930309.png)
N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(1-phenylethyl)oxalamide
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Description
“N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(1-phenylethyl)oxalamide” is a chemical compound with the molecular formula C15H16N2O2 and a molecular weight of 256.305. It contains a pyrrolo group fused onto the plane of an indole ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolo group fused onto the plane of an indole ring . More detailed structural analysis would require further investigation.Scientific Research Applications
Pharmaceuticals: Antiviral and Antitumor Activities
The structure of the compound suggests it could be useful in pharmaceutical applications, particularly due to the presence of nitrogen-containing heterocycles. Such compounds are known for their bioactivity, including antiviral and antitumor properties . The pyrrolopyrazine derivatives, which share a similar structural motif, have been studied for their broad biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory effects .
Chemical Synthesis: Advanced Intermediates
In the realm of chemical synthesis, this compound could serve as an advanced intermediate for the synthesis of more complex molecules. Its multifaceted structure allows for various chemical modifications, which can lead to the development of new compounds with desired properties for further research or industrial applications .
Biological Studies: Enzyme Inhibition
Compounds with similar structures have been shown to inhibit certain enzymes, which is crucial in the study of biological pathways and the development of drugs targeting those pathways. The compound could be used to study enzyme inhibition in various diseases, potentially leading to new therapeutic strategies .
properties
IUPAC Name |
N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-13(14-5-3-2-4-6-14)22-20(26)21(27)23-17-11-15-7-8-18(25)24-10-9-16(12-17)19(15)24/h2-6,11-13H,7-10H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MADIGQFPBKPUIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(1-phenylethyl)oxalamide |
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